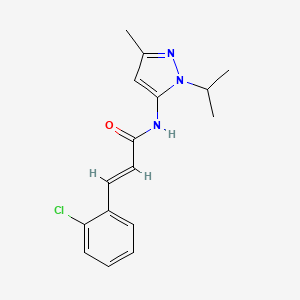

(E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O/c1-11(2)20-15(10-12(3)19-20)18-16(21)9-8-13-6-4-5-7-14(13)17/h4-11H,1-3H3,(H,18,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWBWWKMMZTTCR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide typically involves the following steps:

Preparation of the Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate 1,3-diketone, followed by alkylation to introduce the isopropyl and methyl groups.

Formation of the Acrylamide Moiety: The acrylamide group is introduced via a reaction between acryloyl chloride and the amine group of the pyrazole intermediate.

Coupling with Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group with the acrylamide intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the acrylamide group to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, under mild heating or in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce amines. Substitution reactions would result in derivatives where the chlorine atom is replaced by another functional group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide exhibit significant anticancer properties. For instance, derivatives of pyrazole have been explored for their ability to inhibit specific cancer cell lines, targeting pathways involved in tumor growth and proliferation. Research shows that pyrazole derivatives can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial regulators of cell death pathways .

1.2 Inhibition of Glycine Transporters

Another promising application is the design of inhibitors for glycine transporters, such as GlyT1. These inhibitors are crucial in the treatment of neurological disorders, including schizophrenia and depression. The structural properties of (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide allow it to interact effectively with glycine transporters, enhancing its potential as a therapeutic agent .

1.3 Diabetes Management

The compound has also been investigated for its role in managing diabetes. Pyrazole derivatives have shown promise in modulating insulin sensitivity and glucose metabolism, which are critical factors in diabetes management . The specific structure of (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide may enhance its efficacy in this area, making it a candidate for further clinical studies.

Agricultural Applications

2.1 Pesticidal Activity

(E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide has been evaluated for its pesticidal properties. The chlorophenyl group contributes to its effectiveness against various pests, making it suitable for use as an insecticide or fungicide. Studies have demonstrated that compounds within this class can disrupt pest metabolism or reproduction, leading to effective pest control strategies .

2.2 Herbicidal Properties

In addition to its insecticidal effects, the compound has shown potential as a herbicide. Its mechanism involves inhibiting specific biochemical pathways in plants that are essential for growth and development. This application is particularly relevant in sustainable agriculture, where there is a need for effective yet environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Aromatic Substituents: The target’s 2-chlorophenyl group is electron-withdrawing, contrasting with the electron-rich 1,3-benzodioxol in and the neutral 4-methylphenyl in .

- Heterocycles : The pyrazole in the target vs. imidazole () and furan () introduces differences in hydrogen-bonding capacity. Pyrazoles are weaker hydrogen-bond acceptors than imidazoles but offer greater steric hindrance due to substituents like isopropyl .

- Functional Groups: The acrylamide group in the target and enables hydrogen bonding (amide NH and carbonyl), while ’s hydrazinecarboxamide provides additional NH donors.

Stereochemical Confirmation and Methodology

Both the target compound and the analog share an (E)-configuration confirmed via X-ray crystallography using SHELX software, a gold standard for small-molecule refinement . This configuration ensures spatial alignment critical for intermolecular interactions. ’s compound, though lacking explicit confirmation data, likely adopts a similar (E)-geometry due to synthetic precedents.

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, as discussed in , influence crystal packing and solubility:

Biological Activity

(E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including those similar to (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide. Notably, compounds with similar structures exhibited significant inhibition against a range of pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 µg/mL for the most active derivatives . The ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis was also noted, suggesting a potential therapeutic application in treating resistant bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that certain derivatives exhibit promising anticancer activity. For example, compounds structurally related to (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide were evaluated for their effects on human cancer cell lines such as HCT116, MCF-7, and HEPG-2. The results indicated significant cytotoxicity with IC50 values ranging from 20.05 µM to 32.09 µM . These compounds induced apoptosis through mechanisms involving mitochondrial membrane potential disruption and modulation of apoptotic gene expression.

The biological activity of (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide is hypothesized to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to inhibit Lipid II synthesis, crucial for bacterial cell wall integrity .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., BAX) and downregulating anti-apoptotic genes (e.g., Bcl-2) .

- Synergistic Effects : Some studies suggest that these derivatives may enhance the efficacy of existing antibiotics like Ciprofloxacin when used in combination therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of pyrazole derivatives against various bacterial strains. The compound demonstrated potent activity with an MIC significantly lower than conventional antibiotics. The study also reported low hemolytic activity, indicating a favorable safety profile .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide was tested against multiple cancer cell lines. Results indicated that it effectively induced cell cycle arrest and apoptosis in HCT116 cells while exhibiting minimal cytotoxicity towards normal VERO cells .

Q & A

Q. What are the key synthetic steps and purification methods for (E)-3-(2-chlorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acrylamide?

- Methodological Answer : The synthesis typically involves a multi-step route:

Acrylation : Coupling of 3-(2-chlorophenyl)acryloyl chloride with 1-isopropyl-3-methyl-1H-pyrazol-5-amine under basic conditions (e.g., triethylamine in anhydrous THF).

Intermediate Purification : Use of column chromatography or recrystallization to isolate intermediates.

Final Purification : High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to achieve >95% purity .

Critical factors include inert atmosphere (N₂/Ar) to prevent oxidation and strict temperature control (0–25°C) during exothermic steps.

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and E-configuration of the acrylamide double bond. Key signals include the pyrazole NH (~δ 10.5 ppm) and acrylamide carbonyl (~δ 165 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 348.1234) and isotopic patterns .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer :

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., kinases or GPCRs).

- Enzyme Inhibition : Dose-response curves (IC₅₀) using fluorogenic substrates in kinetic assays .

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa or HEK293) to assess baseline toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for the acrylamide coupling step?

- Methodological Answer :

- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt to improve efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of reactants.

- Temperature Gradients : Microwave-assisted synthesis at 50–80°C reduces reaction time from hours to minutes .

Data Example :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| EDCI/HOBt | DMF | 72 |

| HATU | DMSO | 85 |

Q. How should contradictory biological activity data be resolved?

- Methodological Answer :

- Dose-Response Replication : Conduct triplicate experiments with positive/negative controls to rule out assay variability.

- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify non-specific interactions .

- Molecular Dynamics (MD) : Simulate ligand-target binding to assess conformational stability (e.g., RMSD < 2.0 Å over 100 ns) .

Q. What challenges arise in X-ray crystallographic refinement of this compound?

- Methodological Answer :

- Disorder Handling : The isopropyl group may exhibit rotational disorder; apply PART instructions in SHELXL to model alternative conformations .

- Twinned Data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning (e.g., BASF = 0.35) .

- Hydrogen Bonding : Graph-set analysis (e.g., R₂²(8) motifs) to map intermolecular interactions in the crystal lattice .

Q. How does the pyrazole ring influence biological activity?

- Methodological Answer :

- π-π Stacking : Pyrazole’s aromaticity facilitates interactions with tyrosine/phenylalanine residues in target proteins.

- Hydrogen Bond Donor : NH group forms H-bonds with backbone carbonyls (e.g., in kinase ATP-binding pockets) .

- Structure-Activity Relationship (SAR) : Compare analogues with substituted pyrazoles to quantify steric/electronic effects .

Data Contradiction Analysis

Q. How to address discrepancies in IC₅₀ values across different studies?

- Methodological Answer :

- Assay Standardization : Normalize data to reference inhibitors (e.g., staurosporine for kinases).

- Buffer Conditions : Test pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to identify sensitivity.

- Meta-Analysis : Use tools like Prism to perform weighted regression on aggregated datasets .

Structural and Computational Insights

Q. What computational methods predict the compound’s bioavailability?

- Methodological Answer :

- ADMET Prediction : SwissADME or QikProp to estimate logP (~3.2), solubility (LogS = -4.1), and CYP450 inhibition .

- Permeability : Caco-2 cell model simulations (Papp > 1 × 10⁻⁶ cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.